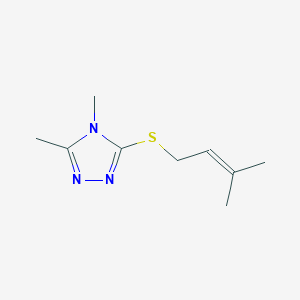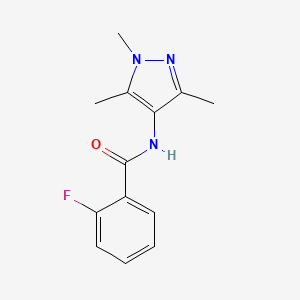
N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide, also known as BM-573, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the family of isoquinoline carboxamides and has shown promising results in various scientific research studies.
作用機序
N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide exerts its pharmacological effects through the inhibition of the enzyme, neutral endopeptidase (NEP). NEP is involved in the degradation of several biologically active peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and endothelin-1 (ET-1). By inhibiting NEP, this compound increases the levels of these peptides, which in turn, leads to the activation of several signaling pathways that are involved in the regulation of blood pressure, inflammation, and thrombosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has also been shown to inhibit the expression of adhesion molecules, such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are involved in the recruitment of leukocytes to the site of inflammation. Additionally, this compound has been shown to inhibit platelet aggregation and reduce the formation of thrombi.
実験室実験の利点と制限
The advantages of using N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide in lab experiments include its specificity for NEP inhibition, its ability to modulate several signaling pathways, and its potential use in the treatment of various diseases. However, one limitation of using this compound is its potential toxicity, which needs to be carefully monitored.
将来の方向性
Several future directions can be explored in the study of N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of cancer, particularly in the inhibition of tumor angiogenesis. Furthermore, the development of more potent and selective NEP inhibitors can be explored to enhance the therapeutic efficacy of this compound.
合成法
The synthesis of N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide involves the condensation of 2-methoxybenzylamine with methyl-3,4-dihydroxybenzoate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by acylation of the amine group with 3-chloro-4-fluoro-benzoyl chloride.
科学的研究の応用
N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-atherosclerotic, anti-inflammatory, and anti-thrombotic effects. It has also been studied for its potential use in the treatment of cardiovascular diseases, cancer, and neurodegenerative disorders.
特性
IUPAC Name |
N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(12-13-7-3-2-4-8-13)18(22)16-11-14-9-5-6-10-15(14)17(21)19-16/h2-11H,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSKHQCGFNHYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)

![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)


![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)


![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)

![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)

